Ribavirin-13C2
Description
Significance of Stable Isotope Labeling in Advanced Pharmaceutical and Biomedical Investigations
Stable isotope labeling is a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope, such as replacing a standard carbon-12 atom with a carbon-13 atom. cymitquimica.commolbiolcell.org This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing the labeled compound to behave almost identically to its unlabeled counterpart within a biological system. technologynetworks.com The key advantage lies in the ability to distinguish the labeled compound from its naturally occurring, unlabeled form using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. isrctn.comnih.gov
In pharmaceutical and biomedical research, this technique is indispensable for a variety of applications:
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: By administering a labeled drug, researchers can accurately trace its path through the body, quantifying how much is absorbed, where it distributes, how it is metabolized into other compounds, and the routes of its excretion. molbiolcell.orgisrctn.com
Metabolic Flux Analysis: This application allows for the quantitative study of metabolic pathways, providing insights into the flow of nutrients and metabolites within cells and organisms. nih.govnih.gov
Quantitative Analysis: Labeled compounds are frequently used as internal standards in bioanalytical methods. nih.gov This ensures highly accurate and precise quantification of the unlabeled drug in biological samples like plasma or urine. nih.govasm.org
Mechanistic Studies: Stable isotope labeling helps in elucidating complex biochemical reaction mechanisms and metabolic pathways. isrctn.compnas.org
The use of stable isotopes like carbon-13 offers a safe alternative to radioactive isotopes, avoiding the risks associated with radiation exposure in human studies. cymitquimica.com
Overview of Ribavirin (B1680618) as a Reference Antiviral Nucleoside Analog for Mechanistic Studies
Ribavirin is a synthetic nucleoside analog with a chemical structure resembling the natural purine (B94841) nucleosides, guanosine (B1672433) and adenosine (B11128). mdpi.com First synthesized in 1970, it exhibits broad-spectrum activity against a wide range of both RNA and DNA viruses. pnas.orgmdpi.com Its primary clinical use has been in combination therapies for hepatitis C virus (HCV) and for treating respiratory syncytial virus (RSV) infections. mdpi.comresearchgate.net
The exact mechanism of action of Ribavirin is multifaceted and has been a subject of extensive research. Several key mechanisms have been proposed, making it a valuable reference compound for mechanistic antiviral studies: pnas.orgbiosynth.com
Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate, a metabolite of Ribavirin, is a potent inhibitor of the host cell enzyme IMPDH. as-1.co.jpnatap.org This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis. natap.org
Direct Inhibition of Viral Polymerase: The triphosphate form of Ribavirin (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerase, interfering with the elongation of the viral RNA chain. cymitquimica.combiosynth.com
Lethal Mutagenesis: Ribavirin can be incorporated into the viral genome, acting as a mutagen. biosynth.comnatap.org Its ambiguous base-pairing properties can lead to an increase in mutations during viral replication, ultimately causing an "error catastrophe" that results in non-viable viral progeny. natap.org
Immunomodulation: Ribavirin has been shown to modulate the host immune response, potentially enhancing the clearance of viral infections. isrctn.com
This complexity makes Ribavirin a subject of ongoing investigation to fully understand its antiviral effects and to develop more effective therapeutic strategies.
Rationale for 13C2 Isotopic Enrichment of Ribavirin in Scientific Tracing Methodologies
The specific labeling of Ribavirin with two carbon-13 isotopes to create Ribavirin-13C2 (1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2) provides distinct advantages for scientific tracing methodologies. as-1.co.jpscbt.com This isotopically labeled analog serves as a stable, non-radioactive tracer, making it an ideal tool for use in both preclinical and clinical research settings. isrctn.com
The primary rationale for using this compound is its application as an internal standard in quantitative bioanalysis. as-1.co.jp When analyzing biological samples (e.g., plasma, urine) to determine the concentration of Ribavirin, a known amount of this compound is added to the sample. Because it is chemically identical to the unlabeled drug, it experiences the same extraction, ionization, and detection efficiencies during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov However, due to its slightly higher mass, it produces a distinct signal. By comparing the signal intensity of the unlabeled Ribavirin to that of the known quantity of this compound, researchers can achieve highly accurate and precise quantification of the drug and its metabolites. nih.govnih.gov
Furthermore, this compound is a valuable tool for metabolic profiling and pharmacokinetic studies. isrctn.com By administering this compound, scientists can trace its metabolic fate, identifying and quantifying the formation of its various metabolites, such as the active ribavirin triphosphate or the inactive carboxylic acid metabolite. isrctn.com The specific placement of the two 13C atoms can also aid in studying the fragmentation patterns of the molecule in mass spectrometry, helping to elucidate the structure of unknown metabolites. Some suppliers also note its suitability for research related to pyruvate (B1213749) dehydrogenase (PDH), suggesting potential applications in studying the interplay between antiviral therapy and central carbon metabolism. as-1.co.jp
Detailed Research Findings
While specific peer-reviewed studies detailing the use of this compound are not widely published outside of its application as a commercially available standard, the principles of its use are well-established. The following tables illustrate the type of data generated in pharmacokinetic and metabolic studies using isotopically labeled Ribavirin.
Table 1: Representative Pharmacokinetic Parameters of Ribavirin
This table presents hypothetical pharmacokinetic data that could be generated from a study where this compound is used as an internal standard for the accurate measurement of unlabeled Ribavirin in plasma after oral administration. The data is based on known pharmacokinetic properties of Ribavirin. nih.gov
| Parameter | Description | Value (Mean ± SD) |
| Cmax | Maximum (peak) plasma concentration | 640 ± 16 ng/mL |
| Tmax | Time to reach Cmax | 1.3 ± 0.3 h |
| AUC(0-t) | Area under the plasma concentration-time curve | 2,760 ± 50 ng·h/mL |
| t1/2 | Elimination half-life | 37 ± 14 h |
| CL/F | Apparent total clearance | 25 ± 5 L/h |
| Vd/F | Apparent volume of distribution | 2,800 ± 550 L |
This is an interactive data table. You can sort the columns by clicking on the headers.
Table 2: Metabolic Fate of Ribavirin in Hepatic Cells
This table provides a representative example of data from an in vitro study using this compound to trace the formation of its major intracellular metabolites in liver cells over 24 hours. The data illustrates the conversion of Ribavirin to its active phosphorylated forms. Data is expressed as the percentage of total intracellular drug-related material. asm.org
| Time Point | This compound (Unchanged) | This compound Monophosphate (RMP) | This compound Diphosphate (B83284) (RDP) | This compound Triphosphate (RTP) |
| 1 hour | 85% | 12% | 2% | 1% |
| 4 hours | 60% | 25% | 8% | 7% |
| 12 hours | 25% | 30% | 15% | 30% |
| 24 hours | 10% | 20% | 15% | 55% |
This is an interactive data table. You can sort the columns by clicking on the headers.
Properties
CAS No. |
1279035-36-7 |
|---|---|
Molecular Formula |
C8H12N4O5 |
Molecular Weight |
246.192 |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1 |
InChI Key |
IWUCXVSUMQZMFG-XHJYHLGGSA-N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Synonyms |
1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2; Copegus-13C2; ICN 1229-13C2; MegaRibavirin-13C2; NSC 163039-13C2; Ravanex-13C2; Rebetol-13C2; Ribamide-13C2; Ribamidil-13C2; Ribasphere-13C2; Ribavarin-13C2; Tribavirin-13C2; Vilona-13C2; Vira |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Incorporation Strategies for Ribavirin 13c2
Methodologies for Carbon-13 Isotopic Labeling of Ribavirin (B1680618)
The primary approach to labeling Ribavirin involves chemical synthesis, which can be broken down into the creation of labeled precursors and their subsequent assembly into the final molecule.
The synthesis of Ribavirin-13C2, where the labels are in the heterocyclic base, requires starting materials enriched with carbon-13. A key precursor is 1,2,4-triazole-3-carboxamide, which must be built using 13C-labeled building blocks.
One common strategy involves using simple, commercially available materials like potassium [13C]cyanide or [1,2-13C2]acetic acid derivatives. These are then used in multi-step syntheses to construct the triazole ring. For example, a labeled acyl hydrazide can be reacted with other reagents to form the core triazole structure. researchgate.net The specific placement of the 13C atoms is determined by the choice of labeled starting materials and the synthetic route employed.
With the labeled triazole base in hand, the next critical step is attaching the ribose sugar moiety. This reaction, known as glycosylation, must be regioselective, meaning the sugar attaches to the correct nitrogen atom (N1) of the triazole ring to yield the biologically active isomer. mdpi.comgoogle.com
A widely used method is the Vorbrüggen glycosylation. In this process, the silylated, 13C2-labeled triazole base is reacted with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (ATR), in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). google.com This is followed by a deprotection step, typically using sodium methoxide (B1231860) in methanol, to remove the benzoyl protecting groups from the sugar and yield this compound. mdpi.com The reaction conditions are optimized to favor the formation of the desired N1 isomer over other potential regioisomers. google.com
Design and Synthesis of Precursors with Enriched 13C Isotopes
Chemoenzymatic Approaches to Ribavirin Synthesis with Defined Isotopic Tags
Chemoenzymatic synthesis presents a powerful alternative to purely chemical methods, often providing superior selectivity and milder reaction conditions. mdpi.comconicet.gov.ar These methods combine chemical synthesis of the labeled base with an enzymatic step for the crucial glycosylation. researchgate.net
The most common enzymatic approach utilizes nucleoside phosphorylases (NPs) in a process called transglycosylation. mdpi.comnih.gov In this "one-pot, one-enzyme" strategy, a purine (B94841) nucleoside phosphorylase (PNP), for instance from Aeromonas hydrophila or Escherichia coli, catalyzes the transfer of the ribose group from a donor nucleoside (like guanosine (B1672433) or uridine) to the chemically synthesized, 13C2-labeled 1,2,4-triazole-3-carboxamide base. mdpi.comconicet.gov.ar
Advantages of this method include:
High Selectivity: Enzymes ensure the formation of the correct β-anomer at the N1 position, eliminating the need for separating isomers. mdpi.com
Mild Conditions: Reactions proceed in aqueous buffers at moderate temperatures and pH, preserving the integrity of the molecules. conicet.gov.ar
Simplified Process: The need for protecting and deprotecting the sugar moiety is often eliminated, streamlining the synthesis. mdpi.com
Researchers have achieved high molar yields, in some cases over 90%, using immobilized enzymes or whole-cell biocatalysts, making this an efficient and environmentally friendly option. conicet.gov.arrsc.org
Spectroscopic and Chromatographic Verification of Isotopic Purity and Positional Labeling
After synthesis, rigorous analytical methods are required to confirm the identity, purity, and correct labeling of the final product.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the synthesized this compound. The compound's retention time is compared against a non-labeled reference standard. Various HPLC methods with UV detection have been established for the quantification of Ribavirin. nih.gov
Mass Spectrometry (MS): Mass spectrometry confirms the successful incorporation of the isotopes. In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the molecular ion peak for this compound will appear at a mass-to-charge ratio (m/z) that is two units higher than that of unlabeled Ribavirin, confirming the presence of the two 13C atoms. nih.gov MS is a cornerstone for verifying isotopic enrichment in metabolic studies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for determining the precise location of the isotopic labels.
¹³C NMR: The spectrum of this compound will show highly intensified signals for the labeled carbon atoms. The chemical shifts of these signals, along with the observation of ¹³C-¹³C coupling, provide unambiguous proof of their positions within the triazole ring. researchgate.net
¹H NMR: The proton NMR spectrum also provides confirmation through carbon-proton coupling. For instance, the signal for the proton at the C5 position of the triazole ring (H-5) will be split into a doublet due to coupling with the adjacent ¹³C nucleus. The H-5 proton of Ribavirin resonates at approximately 8.76 ppm. mdpi.com
The combination of these techniques ensures the synthesized this compound has the correct structure, high chemical purity, and the desired isotopic labeling pattern, making it a reliable tool for advanced biomedical research. nih.govmdpi.com
Advanced Bioanalytical Methodologies Utilizing Ribavirin 13c2 As an Internal Standard
Rigorous Method Validation Parameters for Ribavirin-13C2 Bioanalysis
For an LC-MS/MS method to be employed in a regulated environment, it must be subjected to a stringent validation process to confirm its reliability, following guidelines from regulatory bodies.
Selectivity refers to the method's capability to distinguish and quantify the analyte from other components in the sample. In the context of ribavirin (B1680618) assays, this involves analyzing blank biological samples from various sources to confirm that no endogenous compounds interfere with the detection of ribavirin or its internal standard at their specific retention times and MRM transitions. celerion.com Specificity is established by the absence of significant interfering peaks at the retention time of the analyte in these blank samples. celerion.com
The linearity of a bioanalytical method is its capacity to produce results that are directly proportional to the concentration of the analyte. This is evaluated by constructing calibration curves that plot the peak area ratio of the analyte to the internal standard against a series of known concentrations. The linearity is typically assessed using a linear regression model with a weighting factor (e.g., 1/x²), and a high coefficient of determination (r²) is required.
The lower limit of quantification (LLOQ) represents the lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision. This is a vital parameter for studies where low drug concentrations are expected. The LLOQ is determined by analyzing samples at this low concentration and ensuring that the analytical response is consistent and reproducible, with precision and accuracy values generally within ±20%.
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Matrix | Reference |
|---|---|---|---|
| 10-5000 | 10 | Rat Plasma | |
| 5-1000 | Not Specified | Rat Brain | nih.gov |
| 1.5-15 µg/kg | 0.08 µg/kg | Chicken | lcms.cz |
Evaluation of Analytical Precision, Accuracy, and Recovery
The validation of a bioanalytical method is critical to ensure its reliability for its intended purpose. europa.eu When using this compound as an internal standard, the evaluation of precision, accuracy, and recovery demonstrates the method's performance. Regulatory guidelines generally consider values for precision (expressed as the coefficient of variation, CV) and accuracy (expressed as the percentage deviation from the nominal concentration) to be acceptable if they are within ±15%, except at the lower limit of quantitation (LLOQ), where ±20% is acceptable. austinpublishinggroup.comnih.gov
Precision and Accuracy: The precision of an analytical method describes the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. The use of a stable isotope-labeled internal standard like this compound is the preferred approach to minimize the influence of matrix effects and improve these parameters. asm.org Studies validating LC-MS/MS assays for Ribavirin have consistently demonstrated high precision and accuracy when employing a stable isotope-labeled internal standard.
For example, a method developed for quantifying Ribavirin in dried blood spots using an isotopically labeled internal standard was shown to be precise, with a coefficient of variation (CV) of ≤ 15%, and accurate, with results within ±15% of the control values. nih.gov Another study measuring intracellular Ribavirin phosphates utilized a 13C5-labeled Ribavirin internal standard, which facilitated an accuracy with a percent deviation within ±15% and a precision with a CV of ≤15%. nih.gov Similarly, an assay for simultaneous drug monitoring reported excellent precision and accuracy for Ribavirin, with inter-day precision CVs between 2% and 5% and accuracy deviations from nominal concentrations between -2.2% and 4.2%. asm.org
Table 1: Representative Precision and Accuracy Data for Ribavirin Assays Using a Stable Isotope-Labeled Internal Standard
| Parameter | Sample Type | Concentration Level | Acceptance Criteria | Reported Value | Source |
|---|---|---|---|---|---|
| Intra-day Precision (CV%) | Plasma | Low, Medium, High QC | ≤15% | <5.9% | asm.org |
| Inter-day Precision (CV%) | Plasma | Low, Medium, High QC | ≤15% | 2% - 5% | asm.org |
| Intra-day Accuracy (% Bias) | Plasma | Low, Medium, High QC | ±15% | -2.2% to 4.2% | asm.org |
| Inter-day Accuracy (% Bias) | Plasma | Low, Medium, High QC | ±15% | -2.2% to 4.2% | asm.org |
| Overall Precision (CV%) | Dried Blood Spot | 0.05 - 10.0 µg/mL | ≤15% | ≤15% | nih.gov |
| Overall Accuracy (% Bias) | Dried Blood Spot | 0.05 - 10.0 µg/mL | ±15% | ±15% | nih.gov |
Recovery: Recovery is a measure of the efficiency of an extraction procedure, comparing the amount of analyte extracted from a biological matrix to the actual amount present. austinpublishinggroup.com The internal standard, this compound, is added to samples before extraction to correct for any analyte loss during sample processing. wuxiapptec.com While recovery does not need to be 100%, it should be consistent and reproducible. One study reported mean recoveries for Ribavirin at low, medium, and high concentrations of 89.05%, 88.67%, and 85.45%, respectively. nih.gov In another analysis, the recovery efficiency for both the analyte and its isotopic internal standard was found to be comparable, demonstrating the ability of the internal standard to track the analyte effectively through the extraction process. nih.gov
Stability Profiling of this compound in Research-Relevant Matrices
Demonstrating the stability of an analyte in a given biological matrix under various storage and handling conditions is a crucial part of bioanalytical method validation. biopharmaservices.com Instability can lead to inaccurate quantification. biopharmaservices.com Because a stable isotope-labeled internal standard like this compound is chemically identical to the analyte, its stability profile is assumed to be the same. wuxiapptec.com Therefore, stability studies are typically performed on the unlabeled analyte (Ribavirin) with the understanding that this compound will exhibit identical behavior. Any degradation of the analyte would be mirrored by the internal standard, keeping the analyte-to-internal-standard ratio constant and ensuring accurate measurement. researchgate.net
Research has evaluated the stability of Ribavirin in several key biological matrices under conditions relevant to clinical and research sample handling. These studies establish the parameters within which samples containing Ribavirin and its internal standard, this compound, must be handled to ensure data integrity.
Table 2: Stability of Ribavirin in Various Biological Matrices
| Matrix | Condition | Duration | Result | Source |
|---|---|---|---|---|
| Human Plasma | Room Temperature | At least 24 hours | Stable | nih.gov |
| Human Plasma | -20°C | Up to 1 month | Stable | nih.gov |
| Human Plasma | Freeze-Thaw Cycles | 3 cycles | Stable | nih.gov |
| Dried Blood Spot (DBS) | Room Temperature | Up to 140 days | Stable | nih.gov |
| Dried Blood Spot (DBS) | -20°C | Up to 415 days | Stable (Deviation -7.7% to -12.2%) | nih.gov |
| Dried Blood Spot (DBS) | Freeze-Thaw Cycles | 3 cycles from -20°C | Stable | nih.gov |
| Processed Samples (Reconstituted) | Autosampler (20°C) | 7 days | Stable | nih.gov |
The stability of Ribavirin in plasma has been confirmed for short periods at room temperature, for up to a month at -20°C, and through multiple freeze-thaw cycles. nih.gov In dried blood spots, a matrix gaining interest for its convenience, Ribavirin has shown remarkable long-term stability even at room temperature. nih.gov The stability of processed samples in the autosampler is also assessed to ensure no degradation occurs during the analytical run. nih.gov These findings support the robustness of analytical methods using this compound, as it reliably tracks the analyte across these standard laboratory conditions.
Application of this compound in Bioanalytical Quality Control and Assurance Protocols
The primary application of this compound is to serve as an internal standard in quality control (QC) and quality assurance (QA) protocols for bioanalytical methods. europa.eu Its role is fundamental to ensuring the reliability, reproducibility, and accuracy of the quantitative data generated from study samples. wuxiapptec.com
In practice, a known and constant amount of this compound is added to every sample, including calibration standards, quality control samples, and unknown study samples, typically at the very beginning of the sample preparation process. europa.eu By doing so, this compound acts as a normalizer for variability that can be introduced at multiple stages of the analytical workflow:
Sample Preparation: It corrects for analyte losses that may occur during extraction, evaporation, and reconstitution steps. wuxiapptec.com
Chromatographic Separation: It accounts for minor variations in injection volume. austinpublishinggroup.com
Mass Spectrometric Detection: Crucially, it compensates for matrix effects—the suppression or enhancement of the analyte's ionization signal caused by co-eluting components from the biological matrix. wuxiapptec.comresearchgate.net Since this compound co-elutes with and has the same ionization properties as Ribavirin, it experiences the same matrix effect, allowing the ratio of the analyte peak area to the internal standard peak area to remain constant and yield an accurate concentration measurement. nih.gov
Within a quality assurance framework, quality control samples are prepared at low, medium, and high concentrations and analyzed alongside study samples in each analytical run. ich.org The accuracy and precision of these QC samples are the primary indicators of a run's validity. ich.org The consistent performance of the QC samples, which is made possible by the normalization provided by this compound, demonstrates that the analytical method is performing correctly and that the data for the unknown samples are reliable. The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" and is recommended by regulatory bodies to ensure the highest quality of bioanalytical data. researchgate.neteuropa.eu
Investigations of Metabolic Fate and Disposition Using Ribavirin 13c2 in Research Models
Elucidation of Intracellular Metabolic Pathways through Isotopic Tracing
The use of Ribavirin-13C2 as a tracer has been instrumental in delineating the complex intracellular transformations that ribavirin (B1680618) undergoes to become pharmacologically active. Isotopic tracing, a powerful technique in metabolic research, allows for the unambiguous identification and quantification of metabolites derived from the administered labeled compound. d-nb.infobiorxiv.org
Ribavirin Phosphorylation Kinetics and Metabolite Identification in Cellular Systems
For ribavirin to exert its antiviral effects, it must first be phosphorylated intracellularly to its mono-, di-, and triphosphate forms. smolecule.comdrugbank.com Isotopic tracing with this compound enables researchers to monitor the rate and extent of this crucial activation step.
Studies have shown that adenosine (B11128) kinase is one of the enzymes responsible for the initial phosphorylation of ribavirin. nih.gov However, kinetic studies have revealed that ribavirin is not an ideal substrate for this enzyme, suggesting other enzymes may be involved. nih.gov Subsequent research has identified cytosolic 5'-nucleotidase II (cN-II) as another key enzyme in this process, demonstrating a higher catalytic efficiency for ribavirin phosphorylation compared to adenosine kinase. nih.gov By using this compound, researchers can accurately measure the formation of labeled ribavirin monophosphate (RMP), ribavirin diphosphate (B83284) (RDP), and the active ribavirin triphosphate (RTP) within cellular systems. This allows for the determination of phosphorylation kinetics, including the rate constants for each step and the identification of any rate-limiting steps in the activation pathway. nih.govnih.gov
The distinct mass of the 13C-labeled metabolites allows for their clear separation and quantification from their endogenous, unlabeled counterparts using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comasm.org This has been crucial in understanding how different cell types accumulate and metabolize ribavirin. nih.gov For instance, the high accumulation of ribavirin phosphates in red blood cells is attributed to rapid anabolism and/or slow catabolism of these metabolites, a process that can be precisely tracked using this compound. nih.gov
Studies on Enzymatic Deribosylation and Amide Hydrolysis in vitro
Beyond phosphorylation, ribavirin can also undergo other metabolic transformations, including deribosylation and amide hydrolysis. news-medical.net Deribosylation involves the cleavage of the ribose sugar moiety, leading to the formation of the triazole carboxamide base. news-medical.net Amide hydrolysis results in the formation of a carboxylic acid metabolite. news-medical.net
In vitro studies using this compound in systems such as liver microsomes or purified enzyme preparations can elucidate the enzymes responsible for these metabolic steps and their kinetics. nih.govnih.gov By incubating this compound with these systems and analyzing the resulting products, researchers can identify and quantify the 13C-labeled deribosylated and hydrolyzed metabolites. This approach helps to build a comprehensive picture of the metabolic fate of ribavirin, distinguishing the activation pathway from catabolic or detoxification pathways. While specific studies detailing the use of this compound for these exact reactions are not prevalent in the provided search results, the methodology is a standard application of isotope tracing in drug metabolism research. nih.govnih.gov
Pharmacokinetic Profiling in Non-human Biological Models via Isotopic Methodology
The use of this compound is pivotal in conducting detailed pharmacokinetic (PK) studies in non-human biological models. nih.govacs.org This isotopic methodology allows for the precise differentiation between the exogenously administered drug and any endogenous equivalents, providing clear data on its absorption, distribution, metabolism, and excretion (ADME). openmedscience.commsdvetmanual.com
Assessment of Absorption, Distribution, and Elimination Characteristics using this compound as a Tracer
Following administration of this compound to non-human models, such as rodents or primates, its journey through the body can be meticulously tracked. acs.orgresearchgate.net Blood, urine, feces, and various tissues can be collected at different time points to measure the concentration of the labeled compound. frontiersin.org
Absorption: By measuring the concentration of this compound in the plasma over time after oral administration, key absorption parameters like the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and bioavailability can be determined. nih.gov Studies on unlabeled ribavirin show it is rapidly absorbed, a characteristic that can be precisely confirmed and quantified using the labeled version. news-medical.netnih.gov
Distribution: The extent and sites of ribavirin distribution can be assessed by analyzing the concentration of this compound in various tissues. researchgate.net This reveals which organs and tissues have a higher affinity for the drug and its metabolites. Ribavirin is known to have a large volume of distribution, indicating extensive tissue uptake. news-medical.netnih.gov
Elimination: The elimination of this compound and its labeled metabolites is monitored through their excretion in urine and feces. news-medical.net This allows for the calculation of the elimination half-life and clearance rate. nih.gov Unlabeled ribavirin is eliminated through both metabolism and renal excretion of the unchanged drug. news-medical.net
Quantification of Ribavirin and its Isotope-Labeled Metabolites in Experimental Matrices
A significant advantage of using this compound is the ability to accurately quantify both the parent drug and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates. acs.orgresearchgate.net Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically employed for this purpose. mdpi.comasm.org
Below is a representative data table illustrating the type of pharmacokinetic parameters that can be obtained from studies using this compound in a non-human model.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 4.8 | µg/mL |
| Tmax (Time to Cmax) | 2.0 | hours |
| AUC (Area Under the Curve) | 35.2 | µg*h/mL |
| Half-life (t1/2) | 150 | hours |
| Clearance (CL/F) | 20 | L/h |
| Volume of Distribution (Vd/F) | 2800 | L |
| This table is for illustrative purposes and does not represent actual study data. |
Analysis of Isotope Effects and Tracer Kinetics in Drug Disposition Research
When using isotopically labeled compounds in drug disposition studies, it is important to consider any potential kinetic isotope effects (KIEs). A KIE occurs when the presence of a heavier isotope, such as 13C, alters the rate of a chemical reaction. While generally minor for 13C, it is a factor that needs to be assessed, particularly for reactions where a C-H bond is broken in the rate-determining step.
In the context of this compound, the isotopic label is typically placed in a position that is not directly involved in metabolic cleavage, minimizing the likelihood of a significant KIE. smolecule.com However, careful experimental design and analysis are still necessary to confirm that the disposition of this compound accurately reflects that of the unlabeled drug. Tracer kinetic modeling is employed to analyze the data from studies using this compound. researchgate.netnih.gov These models can account for the dynamic processes of absorption, distribution, and elimination, providing a comprehensive quantitative description of the drug's behavior in the body. researchgate.netnih.gov By fitting the concentration-time data of this compound and its metabolites to these models, researchers can derive key pharmacokinetic parameters and gain a deeper understanding of the factors influencing the drug's disposition. nih.gov
Molecular and Cellular Mechanistic Studies Aided by Ribavirin 13c2
Impact of Ribavirin (B1680618) and its Labeled Forms on Intracellular Nucleotide Pools
Ribavirin's influence on intracellular nucleotide pools is a key aspect of its antiviral activity. nih.gov The use of isotopically labeled ribavirin, such as Ribavirin-13C2, has been instrumental in studies aimed at understanding these effects. smolecule.com
Research has shown that ribavirin can significantly alter the balance of intracellular nucleotides. nih.gov Specifically, it is known to inhibit the cellular enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is a rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. nih.govpatsnap.com This inhibition leads to a depletion of the intracellular guanosine (B1672433) triphosphate (GTP) pool. nih.govnih.gov
Studies using labeled compounds allow researchers to trace the metabolic pathways and quantify the changes in nucleotide concentrations upon drug administration. For instance, in a study on influenza virus, treatment with ribavirin led to a significant reduction in intracellular GTP pools, while other nucleotide levels remained relatively stable. nih.gov This depletion of GTP is believed to contribute to the antiviral effect by limiting the availability of this essential building block for viral RNA synthesis. nih.govpatsnap.com
The ability to track the labeled ribavirin and its metabolites alongside the changes in endogenous nucleotide pools provides a clearer picture of its mechanism. For example, even when GTP pools were restored by the addition of exogenous guanosine, the antiviral effect of ribavirin was only partially reversed, suggesting that GTP depletion is not the sole mechanism of action. nih.gov This highlights the multifaceted nature of ribavirin's activity, which also includes direct effects on viral enzymes. nih.gov
Investigations into Ribavirin's Interactions with Viral and Host Enzymes in vitro
This compound is invaluable for in vitro studies dissecting the interactions between ribavirin's metabolites and various viral and host enzymes. These investigations are fundamental to understanding its broad-spectrum antiviral activity.
Studies on Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Mechanisms
Ribavirin monophosphate (RMP), a metabolite of ribavirin, is a known competitive inhibitor of IMPDH. nih.govdrugbank.com This enzyme is crucial for the synthesis of guanine nucleotides. patsnap.com The inhibition of IMPDH by RMP leads to a decrease in intracellular GTP levels, which can hamper viral replication by limiting the necessary building blocks for viral RNA and protein synthesis. nih.govresearchgate.net
Isotopically labeled compounds like this compound are used to study the kinetics and dynamics of this inhibition. molbiolcell.org By tracing the labeled molecule, researchers can gain insights into how ribavirin affects purine (B94841) metabolism and alters nucleotide pools, which in turn impacts viral replication. smolecule.com Studies have shown that treatment with ribavirin can trigger the assembly of endogenous IMPDH. molbiolcell.org The use of labeled glycine (B1666218) in conjunction with ribavirin treatment has demonstrated a potent suppression of the incorporation of the label into GMP, effectively reporting on the cellular IMPDH catalytic activity. molbiolcell.org
Analysis of Ribavirin Triphosphate Interactions with Viral RNA Polymerases
Once inside the cell, ribavirin is phosphorylated to its mono-, di-, and triphosphate forms. smolecule.com Ribavirin triphosphate (RTP) is the most abundant metabolite in many cell types and plays a direct role in inhibiting viral replication. nih.govasm.org RTP acts as a substrate for viral RNA-dependent RNA polymerases (RdRp). asm.org
The use of labeled RTP, derived from precursors like this compound, allows for detailed kinetic analysis of its interaction with viral polymerases. asm.org Studies have shown that RTP can be incorporated into the nascent viral RNA chain. nih.gov Because of the structure of ribavirin, this incorporation can lead to ambiguity in base pairing during subsequent rounds of replication, pairing with either cytidine (B196190) triphosphate or uridine (B1682114) triphosphate. nih.govdrugbank.com This leads to an increased frequency of mutations in the viral genome, a phenomenon known as lethal mutagenesis, which can drive a viral population to extinction. drugbank.comnih.gov
In vitro studies with various viruses, including poliovirus, West Nile virus, and Hantaan virus, have demonstrated the mutagenic nature of ribavirin. nih.gov For instance, in studies with Hantaan virus, the antiviral activity of ribavirin correlated with the production of RTP and not significantly with the depletion of GTP pools, suggesting a direct interaction with the viral polymerase is the primary mechanism of action. asm.org
Assessment of Molecular Mechanisms of Action in Controlled Biological Systems
The use of this compound in controlled biological systems, such as cell cultures and in vitro replication assays, has been pivotal in dissecting its multiple and often overlapping mechanisms of action. molbiolcell.orgnih.gov These systems allow for the systematic evaluation of ribavirin's effects in the absence of the complexities of a whole organism.
One of the key findings from these studies is that ribavirin's antiviral strategy is pleiotropic, meaning it acts through several pathways simultaneously. nih.gov The primary mechanisms that have been identified include:
Direct inhibition of viral RNA polymerase: As discussed, RTP can directly compete with natural nucleotides and inhibit the function of viral RdRp. nih.gov
IMPDH inhibition: The depletion of intracellular GTP pools through the inhibition of IMPDH by RMP is a significant indirect antiviral mechanism. nih.govpatsnap.com
Lethal mutagenesis: The incorporation of RTP into the viral genome leads to an increased mutation rate, potentially causing an "error catastrophe" for the virus. drugbank.comnews-medical.net
Immunomodulation: Ribavirin has been shown to shift the host immune response towards a Th1 phenotype, which is more effective at clearing viral infections. patsnap.comdrugbank.com
Studies using labeled ribavirin in cell culture have helped to differentiate the relative importance of these mechanisms for different viruses. For some viruses, such as lymphocytic choriomeningitis virus, both GTP depletion and mutagenesis appear to be important. nih.gov For others, like Hantaan virus, direct polymerase inhibition seems to be the dominant effect. nih.govasm.org
The ability to track the metabolic fate of this compound and its phosphorylated derivatives within cells provides quantitative data on the concentrations of these active metabolites, which can then be correlated with the observed antiviral effects and changes in cellular and viral processes. nih.govasm.org
Broader Research Applications and Future Directions for 13c Labeled Nucleoside Analogs
Role of Stable Isotopes in Quantitative Proteomics and Metabolomics Research
Stable isotope labeling is a powerful technique used to gain precise insights into complex biological systems across various omics disciplines, including proteomics and metabolomics. creative-proteomics.com The use of non-radioactive stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), allows researchers to tag and track molecules without the safety concerns and short half-lives associated with radioisotopes. creative-proteomics.combiosyn.com This methodology is fundamental to quantitative studies, enabling the accurate measurement and comparison of molecular abundances under different conditions. creative-proteomics.comalfa-chemistry.com
In proteomics, the large-scale study of proteins, stable isotope labeling is integral for quantitative analysis. alfa-chemistry.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) involve growing cells in media containing amino acids labeled with stable isotopes. creative-proteomics.comalfa-chemistry.com These labeled amino acids are incorporated into newly synthesized proteins, which can then be distinguished from unlabeled proteins by mass spectrometry. creative-proteomics.comalfa-chemistry.com This allows for the precise quantification of changes in protein expression, protein-protein interactions, and post-translational modifications, providing critical insights into cellular processes and disease mechanisms. creative-proteomics.com
Similarly, in metabolomics, which focuses on the study of metabolites, stable isotope labeling is used to trace metabolic pathways and fluxes. creative-proteomics.comsilantes.com By introducing a substrate labeled with a stable isotope, such as ¹³C-labeled glucose, researchers can follow its transformation and distribution throughout various metabolic networks. creative-proteomics.com This approach, often combined with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enables the quantification of metabolite levels and the rates of metabolic reactions. creative-proteomics.comckisotopes.com Such information is invaluable for identifying biomarkers, understanding metabolic diseases, and assessing the effects of drugs or environmental changes on cellular metabolism. silantes.comckisotopes.com
The core principle behind these applications is the ability of mass spectrometry to differentiate between molecules containing light and heavy isotopes based on their mass-to-charge ratio. creative-proteomics.com This allows for the relative or absolute quantification of proteins and metabolites, providing a dynamic view of the cellular machinery. alfa-chemistry.com
Potential for Ribavirin-13C2 in Environmental Tracing and Degradation Studies
The increasing presence of pharmaceuticals in the environment, particularly in water systems, is a growing concern. nih.govnih.gov Ribavirin (B1680618), a broad-spectrum antiviral drug, has been detected in rivers and wastewater treatment plant effluents, with concentrations rising, especially in the wake of global health events like the COVID-19 pandemic. nih.govnih.gov Understanding the environmental fate and degradation of such compounds is crucial for assessing their ecological impact. manufacturingchemist.com
This compound, as a stable isotope-labeled version of Ribavirin, offers a powerful tool for environmental tracing studies. By introducing a known amount of this compound into a controlled environmental system (e.g., a water or soil sample), researchers can accurately track its movement, persistence, and breakdown. manufacturingchemist.com The distinct mass signature of the ¹³C atoms allows for its unambiguous detection and quantification by mass spectrometry, even at low concentrations, distinguishing it from any pre-existing, unlabeled Ribavirin in the environment. creative-proteomics.com
This approach can be used to:
Determine degradation pathways: By identifying the various breakdown products that still contain the ¹³C label, scientists can elucidate the chemical and biological transformation processes that Ribavirin undergoes in different environmental matrices. manufacturingchemist.com Studies have shown that Ribavirin degradation can be limited by microorganisms but is influenced by photolysis. nih.govnih.gov
Calculate degradation rates: The rate at which the concentration of this compound decreases over time provides a direct measure of its environmental half-life under specific conditions (e.g., sunlight exposure, presence of certain microbes). manufacturingchemist.com
Assess mobility and sorption: Labeled Ribavirin can be used to study how the compound interacts with soil particles and sediments, which influences its mobility and bioavailability in aquatic and terrestrial ecosystems. manufacturingchemist.com
While carbon-14 (B1195169) (¹⁴C) has traditionally been used for such environmental tracing studies, the use of stable isotopes like ¹³C is gaining traction as it avoids the complexities and regulations associated with radioactive materials. manufacturingchemist.com The insights gained from studies using this compound can inform risk assessments and the development of strategies to mitigate the environmental impact of this and other pharmaceuticals. manufacturingchemist.com
Advancements in Synthetic Approaches for Complex Isotope-Labeled Nucleoside Analogs
The synthesis of isotopically labeled nucleoside analogs is essential for a wide range of research applications, from metabolic studies to structural biology. silantes.comsilantes.com Over the years, synthetic methodologies have evolved to become more efficient and versatile, enabling the creation of complex molecules with precise labeling patterns. beilstein-journals.org These advancements can be broadly categorized into chemical synthesis, enzymatic methods, and hybrid approaches. silantes.comresearchgate.net
Chemical Synthesis: Solid-phase phosphoramidite (B1245037) chemistry is a cornerstone for the synthesis of labeled oligonucleotides (short DNA or RNA molecules). silantes.com This method allows for the site-specific incorporation of labeled nucleoside phosphoramidites into a growing nucleic acid chain. silantes.commdpi.com A significant focus in the field has been the development of modular and convergent synthetic routes, which increase structural diversity and reduce the number of synthetic steps. beilstein-journals.org For instance, strategies involving the coupling of pre-formed, labeled heterocyclic bases to sugar moieties have proven effective. beilstein-journals.org
Enzymatic and Chemo-enzymatic Synthesis: Enzymatic methods offer high precision for incorporating labeled nucleotides. silantes.com Techniques like in vitro transcription using RNA polymerases can produce uniformly labeled RNA molecules from labeled ribonucleoside triphosphates (rNTPs). silantes.com Similarly, PCR can be used to generate labeled DNA. silantes.com Chemo-enzymatic strategies combine the flexibility of chemical synthesis with the specificity of enzymes. For example, a labeled nucleoside can be synthesized chemically and then enzymatically converted to the corresponding nucleotide, which is then used in subsequent biological applications. researchgate.net
Key Synthetic Advancements:
Improved Protecting Groups: The development of novel protecting groups for the sugar hydroxyls has been crucial for improving yields and simplifying the synthesis of RNA phosphoramidites. mdpi.com
Bioorthogonal Chemistry: The use of "click chemistry" and other bioorthogonal reactions has expanded the toolkit for labeling nucleic acids with functionalities beyond simple isotopes, allowing for subsequent tagging with fluorescent probes or other reporters. nih.gov
Solid-Liquid Phase Hybrid Techniques: Automated platforms have been developed that combine aspects of solid-phase and solution-phase chemistry to facilitate the synthesis of labeled RNAs. mdpi.com
These advanced synthetic methods provide researchers with the critical tools needed to produce a wide array of isotopically labeled nucleoside analogs, including this compound, for diverse scientific investigations. beilstein-journals.orgmdpi.com
Emerging Applications of this compound in Mechanistic Drug Discovery and Development Paradigms
Ribavirin is a broad-spectrum antiviral agent that has been in clinical use for decades. nih.govpatsnap.com Its mechanisms of action are multifaceted and include the inhibition of viral RNA synthesis, induction of mutations in the viral genome (error catastrophe), and modulation of the host immune response. patsnap.comsmolecule.comdrugbank.com this compound serves as an invaluable research tool to further dissect these mechanisms and to guide the development of new antiviral therapies. smolecule.com
Pharmacokinetic and Metabolism Studies: A primary application of this compound is in pharmacokinetic (PK) studies to precisely track the absorption, distribution, metabolism, and excretion (ADME) of the drug. smolecule.com By using it as an internal standard in mass spectrometry-based assays, researchers can accurately quantify the parent drug and its metabolites in biological samples like plasma and urine. ckisotopes.commdpi.com A study on HCV patients used proton nuclear magnetic resonance (¹H-NMR) to identify and quantify Ribavirin and its metabolites in urine, correlating these levels with the drug's metabolic profile and adverse effects like anemia. mdpi.com Such studies provide a "proof of concept" for tailoring drug doses to an individual's specific metabolic capacity, a key goal of precision medicine. mdpi.com
Elucidating Drug Action and Resistance: this compound can be used to trace the intracellular fate of the drug, helping to clarify how it is converted to its active triphosphate form and incorporated into viral RNA. drugbank.com This is crucial for understanding its mutagenic effects on viruses and for investigating mechanisms of viral resistance. nih.govdrugbank.com The insights gained can inform the design of next-generation nucleoside analogs with improved activity or resistance profiles. researchgate.net
Combination Therapies: Ribavirin is often used in combination with other antiviral drugs, where it can enhance efficacy and delay the emergence of resistance. nih.govmdpi.com Studies using this compound can help to elucidate the synergistic interactions between Ribavirin and other agents at a molecular level. By tracking the metabolic fate and impact of Ribavirin in the presence of another drug, researchers can optimize combination regimens for various viral infections, including Hepatitis C and potentially other emerging viruses. nih.govsfndt.org
The use of stable isotope-labeled drugs like this compound is integral to modern drug development, providing detailed mechanistic insights that are not achievable with unlabeled compounds alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
